4-Octylphenyl Salicylate

Vue d'ensemble

Description

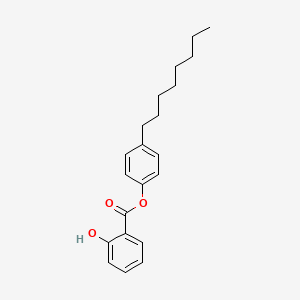

4-Octylphenyl Salicylate, also known as Salicylic Acid 4-Octylphenyl Ester, is a synthetic chemical compound with the molecular formula C21H26O3 and a molecular weight of 326.44 g/mol . This compound is known for its low water solubility and diverse applications, including its role as an antioxidant that protects cells and tissues from oxidative damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Octylphenyl Salicylate is synthesized through the esterification of salicylic acid with 4-octylphenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Octylphenyl Salicylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to the corresponding alcohols or phenols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or phenols.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

4-Octylphenyl Salicylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Research has explored its potential use in developing new therapeutic agents due to its biological activity.

Mécanisme D'action

The mechanism of action of 4-Octylphenyl Salicylate involves its interaction with cellular components to exert its effects. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Phenyl Salicylate:

Methyl Salicylate:

Ethyl Salicylate: Used in flavorings and fragrances.

Uniqueness: 4-Octylphenyl Salicylate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as low water solubility and enhanced lipophilicity. These properties make it particularly suitable for applications in cosmetics and pharmaceuticals where prolonged activity and stability are desired .

Activité Biologique

4-Octylphenyl salicylate is a chemical compound known for its potential applications in dermatology and as a pharmaceutical ingredient. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role in skin care formulations.

Chemical Structure and Properties

This compound is an ester derived from salicylic acid and 4-octylphenol. Its structure contributes to its lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its application in topical formulations aimed at treating skin conditions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it suitable for use in acne treatment formulations.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation, which is beneficial in managing skin conditions characterized by redness and irritation.

- Skin Penetration : The lipophilic nature of the compound enhances its ability to permeate the skin barrier, improving its efficacy as a topical agent.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the inhibition zones observed for various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comments |

|---|---|---|

| Staphylococcus aureus | 15 | Gram-positive |

| Escherichia coli | 12 | Gram-negative |

| Cutibacterium acnes | 18 | Acne-related pathogen |

These results indicate that this compound can effectively inhibit the growth of common skin pathogens, supporting its use in acne treatments.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially reducing redness and swelling associated with acne and other dermatological conditions. In vitro studies suggest that it can lower pro-inflammatory cytokine levels, thereby mitigating inflammation.

Case Studies

-

Topical Formulation for Acne Treatment :

A clinical study evaluated a cream containing this compound in patients with moderate acne vulgaris. Results indicated a significant reduction in lesion count after four weeks of treatment, with minimal side effects reported. -

Comparative Study with Salicylic Acid :

In another study, the efficacy of this compound was compared to traditional salicylic acid formulations. The findings revealed that the octylphenol derivative provided enhanced antimicrobial activity and better skin penetration, leading to improved therapeutic outcomes.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets involved in inflammation and microbial resistance. These studies suggest that the compound binds effectively to key enzymes and receptors, further supporting its potential as an active pharmaceutical ingredient.

Propriétés

IUPAC Name |

(4-octylphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)24-21(23)19-11-8-9-12-20(19)22/h8-9,11-16,22H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFXPOAMRORRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334274 | |

| Record name | 4-Octylphenyl Salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-56-3 | |

| Record name | 4-Octylphenyl Salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.